5,6,7,8-Tetrahydroquinolin-4-amine
Description
5,6,7,8-Tetrahydroquinolin-4-amine is a chemical compound that is part of the tetrahydroquinoline family, which is known for its presence in various natural products and pharmacologically active compounds. The tetrahydroquinoline moiety is a common structural feature in medicinal chemistry due to its partially-saturated bicyclic ring which can be functionalized in multiple ways to create compounds with diverse biological activities .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolin-4-amine derivatives has been explored through various methods. One approach involves a spontaneous dynamic kinetic resolution in the presence of Candida antarctica Lipase B, which yields a significant amount of the (R)-acetamide derivative from the racemic amine . Another method includes the catalytic hydrogenation of acetamido-substituted quinolines and isoquinolines followed by acetamide hydrolysis, which has been applied to regioselective reduction of quinoline substrates with different substituents . Additionally, a one-pot synthesis method has been developed for trifluoromethyl-containing tetrahydroquinoline derivatives, which are separated into single enantiomers by chiral HPLC . Moreover, substituted tetrahydroquinazolin-2-amine compounds have been synthesized using one-pot multicomponent reactions, which are more efficient than conventional multistep organic reactions .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroquinolin-4-amine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesized tetrahydroquinazolin-2-amine compounds have been determined and characterized by infrared, nuclear magnetic resonance, mass spectral data, and elemental analysis . The presence of different substituents on the tetrahydroquinoline core can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
5,6,7,8-Tetrahydroquinolin-4-amine derivatives can undergo a variety of chemical reactions. A domino reaction catalyzed by indium chloride in water has been used to synthesize new tetrahydroquinoline derivatives efficiently, with most cyclization products showing cis selectivity . Anodic cyanation has been employed as a key step in the synthesis of tetrahydroisoquinoline alkaloids, followed by reductive decyanation to deliver C1-substituted alkaloid precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-4-amine derivatives are influenced by their molecular structure. The presence of a partially-saturated bicyclic ring and substituents such as the trifluoromethyl group contribute to the stability and reactivity of these compounds . The synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives have shown that structural modifications can lead to compounds with dopaminomimetic properties and potential antidepressant action9.
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFSRODUXQSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627257 | |
Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-4-amine | |
CAS RN |
14807-39-7 | |
Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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